molecular formula C17H16ClN B15307064 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride

1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride

Cat. No.: B15307064
M. Wt: 269.8 g/mol
InChI Key: IQFAQRIKTPZACU-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is an organic compound that features a naphthalene ring and a phenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride typically involves the following steps:

    Formation of the Naphthalen-2-yl Group: The naphthalene ring can be synthesized through various methods, including the Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.

    Formation of Methanamine Backbone: The methanamine backbone is formed through reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones or benzoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinones, benzoquinones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalen-2-yl)-1-phenylmethanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a phenyl group attached to a methanamine backbone makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

naphthalen-2-yl(phenyl)methanamine;hydrochloride

InChI

InChI=1S/C17H15N.ClH/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16;/h1-12,17H,18H2;1H

InChI Key

IQFAQRIKTPZACU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)N.Cl

Origin of Product

United States

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